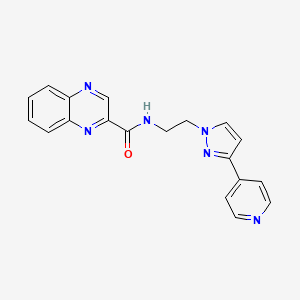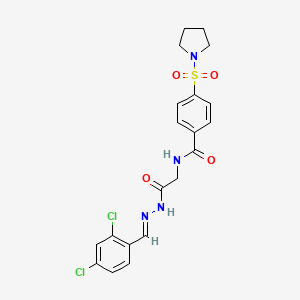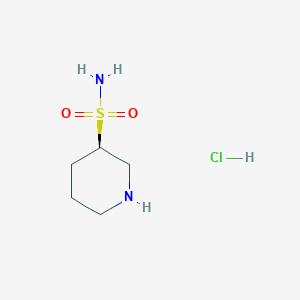
1-(2-chlorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves multi-step reactions, including cyclocondensation, hydrazinolysis, and reactions with various reagents under controlled conditions. For instance, Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) described the synthesis of novel derivatives by reacting acylazides with certain thiadiazoles, highlighting the complexity and specificity required in synthesizing such compounds (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through techniques such as IR, ^1H NMR, and elementary analysis. These methods ensure the precise determination of the compound's structure, as demonstrated in the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, where single crystal X-ray diffraction studies were utilized (D. Achutha, K. Kumara, Naveen Shivalingegowda, L. N. Krishnappagowda, & Ajay Kumar Kariyappa, 2017).
Chemical Reactions and Properties
The chemical properties of such compounds include their reactivity under specific conditions, such as ultrasound irradiation, which has been used to achieve high yields and regioselectivity in the synthesis of related compounds (P. Machado et al., 2011). The reactivity and functionalization of these compounds are crucial for their potential applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are essential for understanding the compound's behavior in various environments. While specific data on the queried compound is not available, related studies provide insights into these properties through experimental analysis, highlighting the importance of physical characterization in compound development.
Chemical Properties Analysis
The chemical properties, including stability, reactivity with other chemical species, and potential biological activity, are critical for the compound's application. The synthesis and study of related compounds reveal significant biological activities, such as plant growth regulation and acaricidal activity, demonstrating the potential utility of these chemicals in various fields (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Applications De Recherche Scientifique
Potential Anti-Cancer Agents
- Synthesis and Anticancer Activity : Pyrazole derivatives like 1-(2-chlorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea have been synthesized and identified as potential anti-cancer agents. Studies have explored their electronic structure, physico-chemical properties, and potential effectiveness against specific cancer targets (Thomas et al., 2019).
Antimicrobial Properties
- Synthesis and Evaluation as Antimicrobial Agents : Compounds in this category, including variations of pyrazole derivatives, have been synthesized and evaluated for their antimicrobial activity. Some of these compounds demonstrated significant activity against various microbial strains (Hafez et al., 2016).
Biological Activity in Agricultural Context
- Activity as Plant Growth Regulators : Certain derivatives of this compound have been synthesized and shown to exhibit activity as plant growth regulators. These findings suggest potential agricultural applications for these compounds (Song Xin-jian et al., 2006).
Applications in Organic Synthesis
- Use in Organic Fluorescent Dyes : Pyrazoline compounds, related to the chemical structure , have been used to synthesize organic fluorescent dyes. These dyes have potential applications in various fields, including materials science and biochemistry (Bai et al., 2007).
Gelation Properties
- Hydrogel Formation : Related urea compounds have been studied for their ability to form hydrogels in certain conditions, which could have implications in material science and drug delivery systems (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-12-3-1-2-4-13(12)21-16(24)20-8-10-23-9-5-14(22-23)15-11-18-6-7-19-15/h1-7,9,11H,8,10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYDHIABQNULEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

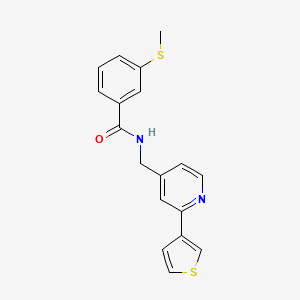
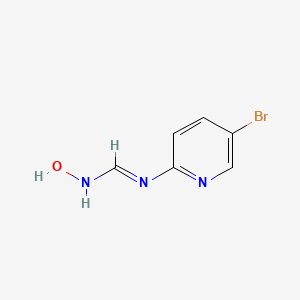
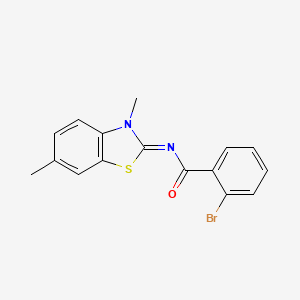
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-thia-4,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2491017.png)
![1,6,7-trimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2491018.png)
![Tert-butyl 4-hydroxy-4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2491019.png)
![1-([1,3]Dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(2-methoxyethyl)urea](/img/structure/B2491021.png)
![2-ethoxy-6-{(E)-[(3-fluorophenyl)imino]methyl}phenol](/img/structure/B2491024.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2491025.png)
![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)
![4-Methyl-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)
